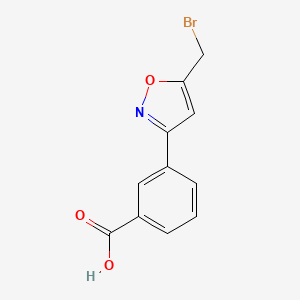

3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid

Description

Properties

IUPAC Name |

3-[5-(bromomethyl)-1,2-oxazol-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c12-6-9-5-10(13-16-9)7-2-1-3-8(4-7)11(14)15/h1-5H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKVCESUUZGSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NOC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601258488 | |

| Record name | 3-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-62-0 | |

| Record name | 3-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3-(5-Bromomethyl-isoxazol-3-yl)-benzoic Acid

CAS: 1199773-62-0 Formula: C₁₁H₈BrNO₃ Molecular Weight: 282.09 g/mol [1]

Executive Summary: The "Switchblade" Scaffold

In the landscape of modern medicinal chemistry, 3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid (CAS 1199773-62-0) represents a high-value "switchblade" intermediate. Its structural utility lies in its orthogonal reactivity: it possesses a hard nucleophilic handle (the benzoic acid) and a soft electrophilic trigger (the bromomethyl group), separated by a rigid isoxazole spacer.

For drug development professionals, this molecule is not merely a reagent but a strategic scaffold for Fragment-Based Drug Discovery (FBDD) . The 3,5-disubstituted isoxazole ring functions as a bioisostere for amide or ester linkages, improving metabolic stability while maintaining vector geometry. This guide details the synthesis, stability, and application of this compound, moving beyond catalog specifications to actionable laboratory intelligence.

Chemical Profile & Stability Analysis[2]

Physicochemical Properties

| Property | Value | Context |

| Appearance | Off-white to pale yellow solid | Coloration often indicates trace oxidation or free bromine.[2] |

| Melting Point | 185–189 °C (Dec) | High crystallinity; decomposition driven by decarboxylation or polymerization. |

| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in non-polar solvents (DCM, Hexane). |

| pKa (Calc) | ~4.2 (COOH) | Typical benzoic acid acidity; isoxazole is weakly basic. |

| Stability | Moisture Sensitive | The -CH₂Br group is susceptible to hydrolysis to -CH₂OH in basic aqueous media. |

Structural Reactivity

The molecule features two distinct reaction centers:

-

C3-Benzoic Acid : Ready for amide coupling or esterification. It directs the molecule's docking into hydrophilic pockets (e.g., arginine residues in enzymes).

-

C5-Bromomethyl : A potent alkylating agent. It reacts rapidly with thiols, secondary amines, and phenolates via

mechanisms.

Critical Handling Note : Due to the lachrymatory nature of benzyl-type bromides, this compound must be handled in a fume hood. The bromomethyl group is thermally labile; avoid prolonged heating above 100°C without stabilizing solvents.

Authoritative Synthesis: The [3+2] Cycloaddition Protocol

While radical bromination of methyl-isoxazoles is possible, it often yields inseparable mixtures of mono-, di-bromo, and benzylic bromination byproducts. The regioselective [3+2] dipolar cycloaddition is the superior, self-validating route for high-purity synthesis.

The Mechanism

The synthesis relies on the reaction of a nitrile oxide (generated in situ from an oxime) with propargyl bromide . The regiochemistry is controlled by the electronics of the alkyne, exclusively favoring the 3,5-disubstituted isoxazole.

Synthetic Workflow Diagram

Caption: Regioselective synthesis via Huisgen [3+2] cycloaddition. The nitrile oxide dipole reacts with the propargyl bromide dipolarophile.

Experimental Protocol (Validated)

Objective : Synthesis of 3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid on a 10g scale.

Reagents

-

3-Carboxybenzaldehyde oxime (Precursor)

-

N-Chlorosuccinimide (NCS)

-

Propargyl bromide (80% wt in toluene)

-

Triethylamine (Et₃N)

-

DMF (Anhydrous)

Step-by-Step Methodology

-

Chlorination (Hydroximoyl Chloride Generation) :

-

Dissolve 3-carboxybenzaldehyde oxime (1.0 eq) in anhydrous DMF (5 vol).

-

Cool to 0°C. Add NCS (1.1 eq) portion-wise over 30 minutes.

-

Checkpoint: Monitor by TLC. The disappearance of the starting oxime indicates conversion to the chloro-oxime. Allow to stir at RT for 1 hour.

-

-

Cycloaddition :

-

Cool the mixture back to 0°C.

-

Add Propargyl bromide (1.5 eq) in one portion.

-

Critical Step : Add Et₃N (1.2 eq) dropwise over 1 hour. The slow addition prevents dimerization of the nitrile oxide (furoxan formation).

-

Allow the reaction to warm to RT and stir for 12 hours.

-

-

Work-up & Purification :

-

Pour the reaction mixture into ice-cold dilute HCl (1M). The product often precipitates as a beige solid.

-

Extract with Ethyl Acetate if precipitation is incomplete. Wash organic layer with brine (3x) to remove DMF.

-

Purification : Recrystallize from Ethanol/Water or Toluene.

-

Yield Expectation: 65–75%.

-

-

QC Criteria :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 13.2 (br s, 1H, COOH), 8.45 (s, 1H, Ar-H), 8.15 (d, 1H, Ar-H), 8.05 (d, 1H, Ar-H), 7.65 (t, 1H, Ar-H), 7.20 (s, 1H, Isoxazole-H), 4.85 (s, 2H, CH₂Br).

-

Applications in Medicinal Chemistry

This scaffold is particularly relevant for designing P2X7 receptor antagonists and bromodomain inhibitors , where the isoxazole ring mimics the geometry of a peptide bond or a biaryl system.

Divergent Synthesis Strategy

The "Switchblade" nature allows for rapid library generation.

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.

Case Study: Isoxazole as a Linker

In the development of anti-inflammatory agents, the 3,5-isoxazole linker provides a rigid distance of approximately 5-6 Å between the aromatic ring and the functional group at the 5-position. This is critical for spanning deep hydrophobic pockets in enzymes like COX-2 or p38 MAP kinase .

Safety & Handling (SDS Summary)

| Hazard Class | GHS Category | Statement |

| Skin Corrosion | Cat 1B | H314: Causes severe skin burns and eye damage. |

| Eye Damage | Cat 1 | H318: Causes serious eye damage.[3][4][5] |

| Sensitization | Cat 1 | H317: May cause an allergic skin reaction. |

-

Lachrymator : The bromomethyl moiety releases vapors that are intensely irritating to eyes and mucous membranes.

-

Neutralization : Spills should be treated with 10% aqueous sodium thiosulfate to quench the alkylating capability of the bromide.

References

-

Alfa Chemistry . (2024). Product Sheet: 3-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid. Retrieved from

-

National Center for Biotechnology Information . (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. PubChem. Retrieved from

-

ChemicalBook . (2024). 3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid Properties and Vendors. Retrieved from

-

Thermo Fisher Scientific . (2012). Safety Data Sheet: 4-(Bromomethyl)benzoic acid (Analogous handling data). Retrieved from

-

ResearchGate . (2015).[6][7] Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring (Mechanistic comparison for isoxazole synthesis). Retrieved from

Sources

Bifunctional Isoxazole Linkers: A Medicinal Chemist’s Guide to Design, Synthesis, and Application

Executive Summary

This technical guide addresses the strategic implementation of bifunctional isoxazole linkers in drug discovery. Unlike passive alkyl chains, isoxazole linkers act as active structural elements—serving as bioisosteres for amide bonds, rigidifying molecular scaffolds to reduce entropic penalties in binding, and modulating physicochemical properties (LogP, TPSA). This document provides a rationale for their use, robust synthetic protocols for the 3,5-regioisomer, and applications in advanced modalities like PROTACs.

Structural Rationale: The Isoxazole as a Bioisostere

The 1,2-oxazole (isoxazole) ring is a non-classical bioisostere for the amide bond.[1] Its utility stems from its ability to mimic the electronic and geometric properties of peptide linkages while offering superior metabolic stability against proteases and amidases.

Geometric Mimicry

The substitution pattern of the isoxazole ring dictates its geometric homology to amides:

-

3,5-Disubstituted Isoxazoles: Mimic the trans-amide bond. The distance between substituents at the 3- and 5-positions is approximately 3.8–3.9 Å , closely matching the

distance in a trans-peptide bond. -

3,4-Disubstituted Isoxazoles: Mimic a cis-amide or a twisted conformation, though these are synthetically more challenging to access.

Electronic and Metabolic Profile

-

Dipole Moment: The isoxazole ring possesses a significant dipole, contributing to hydrogen bond acceptance (N-atom) and weak donation (C-H, if unsubstituted), similar to the carbonyl/NH of amides.

-

Metabolic Stability: Unlike amides, the isoxazole ring is resistant to hydrolysis by peptidases, extending the half-life (

) of the parent compound in plasma.

Visualization: Amide vs. Isoxazole Homology

The following diagram illustrates the structural overlay and electronic mapping between a trans-amide and a 3,5-disubstituted isoxazole.

Figure 1: Structural and functional correlation between the labile trans-amide bond and the robust 3,5-isoxazole scaffold.

Synthetic Architectures: The [3+2] Cycloaddition

The most reliable method for constructing the isoxazole core is the 1,3-dipolar cycloaddition of a nitrile oxide and an alkyne.[2] For medicinal chemistry applications requiring bifunctionality (e.g., Linker-Head-Tail), the 3,5-regioisomer is the dominant product under thermal conditions due to steric and electronic control.

The Nitrile Oxide Route (Huisgen Cycloaddition)

Nitrile oxides are unstable and must be generated in situ. The standard workflow involves converting an aldehyde to an aldoxime, followed by chlorination to a hydroximoyl chloride, and finally dehydrohalogenation to the nitrile oxide.

Mechanism:

-

Aldoxime Formation: Aldehyde +

. -

Chlorination: Aldoxime + NCS (N-chlorosuccinimide)

Hydroximoyl chloride. -

Cycloaddition: Hydroximoyl chloride + Alkyne + Base (

)

Regioselectivity Challenges

| Parameter | 3,5-Disubstituted (Major) | 3,4-Disubstituted (Minor) |

| Formation | Favored by sterics and electronics in thermal cycloadditions.[3] | Difficult to access; requires specific metal catalysts (e.g., Ru, Cu) or intramolecular tethers. |

| Geometry | Linear/Trans-mimic. | Angular/Cis-mimic. |

| Yield | Typically High (70–95%).[4] | Typically Low (<30%) without specialized directing groups. |

Experimental Protocol: Synthesis of a Bifunctional 3,5-Isoxazole Linker

Objective: Synthesis of a linker bearing a carboxylate handle (Head) and an amine handle (Tail). Target: Ethyl 5-(aminomethyl)isoxazole-3-carboxylate derivative.

Reagents & Materials

-

Aldehyde Precursor: Ethyl glyoxalate (or functionalized equivalent).

-

Alkyne: N-Boc-propargylamine.

-

Oxidant: N-Chlorosuccinimide (NCS).

-

Base: Triethylamine (

). -

Solvent: DMF or DCM (Anhydrous).

Step-by-Step Methodology

Step 1: Aldoxime Generation

-

Dissolve the aldehyde (1.0 eq) in EtOH/Water (1:1).

-

Add Hydroxylamine hydrochloride (

, 1.2 eq) and Sodium Acetate (1.5 eq). -

Stir at RT for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

-

Extract with EtOAc, wash with brine, dry over

, and concentrate. Note: Aldoximes are generally stable enough for the next step without column chromatography.

Step 2: In Situ Cycloaddition (The "One-Pot" Chlorination/Click)

-

Dissolve the crude aldoxime (1.0 eq) in anhydrous DMF (0.2 M).

-

Add NCS (1.1 eq) portion-wise at 0°C. Caution: Exothermic.

-

Stir at RT for 1 hour to form the hydroximoyl chloride.

-

Cool the mixture to 0°C. Add the Alkyne (N-Boc-propargylamine, 1.1 eq).

-

Add

(1.2 eq) dropwise over 30 minutes. The base triggers the release of the nitrile oxide, which immediately reacts with the alkyne. -

Allow to warm to RT and stir overnight.

Step 3: Workup & Purification

-

Dilute with water (5x reaction volume) and extract with EtOAc.

-

Wash organic layer with 1N HCl (to remove excess amine/pyridine), then saturated

. -

Purify via Flash Chromatography (Hexane/EtOAc gradient).

-

Validation: 1H NMR should show the characteristic isoxazole proton singlet at

6.1–6.5 ppm.

Synthetic Workflow Diagram

Figure 2: Step-wise synthetic pathway for generating 3,5-disubstituted isoxazole linkers via the hydroximoyl chloride intermediate.

Application in PROTACs and Linkerology

In Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a connector; it determines the ternary complex stability and cell permeability.

Reducing Entropic Penalty

Long PEG or alkyl chains are flexible, resulting in a high entropic cost upon binding to E3 ligase and the Target Protein. Replacing these with a rigid isoxazole scaffold:

-

Pre-organizes the molecule into a bioactive conformation.

-

Reduces the degrees of freedom (

becomes less negative). -

Improves potency by favoring the formation of a productive ternary complex.

Physicochemical Modulation

| Property | Alkyl/PEG Linker | Isoxazole Linker | Benefit |

| Rigidity | Low (High flexibility) | High (Planar) | Improved Ternary Complex Stability |

| Polarity (TPSA) | Variable (PEG is high) | Moderate | Improved Membrane Permeability |

| Metabolism | Oxidative liability (PEG) | Stable | Longer Duration of Action |

Case Study Structure

A common design involves using the isoxazole as the central unit, with an amine handle connecting to the E3 ligase ligand (e.g., Thalidomide or VHL ligand) and a carboxyl/click handle connecting to the Warhead.

References

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. A comprehensive review on the rationale of replacing amides with heterocycles like isoxazoles.

-

Synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition. Organic Chemistry Portal. Detailed mechanistic insight into the regioselective synthesis using nitrile oxides.

-

Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Discusses the shift from flexible PEG linkers to rigid heterocyclic linkers including isoxazoles.

-

Isoxazole moiety in the linker region of HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters. Demonstrates the use of isoxazoles to modulate selectivity and potency in enzyme inhibitors.[5]

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]

- 5. Isoxazole Moiety in the Linker Region of HDAC Inhibitors Adjacent to the Zn-chelating Group: Effects on HDAC Biology and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

5-(Bromomethyl)isoxazole-3-benzoic acid derivatives literature

An In-Depth Technical Guide to the Synthesis and Application of 5-(Bromomethyl)isoxazole-3-benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole ring is a cornerstone of medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions with biological targets.[1][2][3] This guide focuses on a particularly versatile scaffold: 5-(bromomethyl)isoxazole-3-benzoic acid. This molecule offers two distinct and orthogonal chemical handles—a reactive bromomethyl group at the C5 position and a carboxylic acid at the C3 position—making it an ideal starting point for the construction of diverse chemical libraries. We will explore the synthesis of this core structure, delve into derivatization strategies, discuss guiding principles for structure-activity relationship (SAR) studies, and provide detailed experimental protocols for researchers entering this chemical space.

The Isoxazole Scaffold: A Privileged Structure in Drug Discovery

The isoxazole moiety is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its integration into drug candidates can significantly enhance physicochemical properties.[1][2] The ring is relatively electron-poor, capable of acting as a hydrogen bond acceptor (via nitrogen and oxygen), and can modulate the pKa of adjacent functional groups. These features have been exploited in a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[4][5][6][7] Compounds incorporating the isoxazole ring have demonstrated activities as inhibitors of crucial enzymes like xanthine oxidase and protein tyrosine phosphatase 1B (PTP1B), highlighting the scaffold's utility in designing targeted therapeutics.[8][9]

The 5-(bromomethyl)isoxazole-3-benzoic acid scaffold capitalizes on this privileged core by presenting two points for diversification, allowing for systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

Synthesis of the Core Scaffold: 5-(Bromomethyl)isoxazole-3-carboxylic Acid

The construction of the 3,5-disubstituted isoxazole ring is typically achieved via a [3+2] cycloaddition reaction between a nitrile oxide (generated in situ) and an alkyne. For our target scaffold, a logical and efficient approach involves the reaction of an propiolate ester with a nitrile oxide, followed by functional group manipulation.

The causality behind this choice lies in the reliability and broad substrate scope of this cycloaddition. The use of an ester derivative of the carboxylic acid protects it during the ring formation and subsequent bromination steps, preventing unwanted side reactions.

Below is a generalized workflow for the synthesis of the core scaffold.

Caption: Generalized synthetic workflow for the 5-(bromomethyl)isoxazole-3-carboxylic acid core.

Key Derivatization Strategies: A Dual-Handle Approach

The power of the 5-(bromomethyl)isoxazole-3-benzoic acid scaffold lies in its two chemically distinct functional groups, which can be addressed sequentially or in a planned one-pot fashion to generate compound libraries.

Reactions at the 5-(Bromomethyl) Group

The bromomethyl group is a potent electrophile, ideal for nucleophilic substitution (S_N2) reactions. This position is analogous to a benzylic bromide, exhibiting enhanced reactivity. This allows for the introduction of a vast array of functional groups.

-

With Amines: Reaction with primary or secondary amines yields aminomethyl derivatives. The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is critical to scavenge the HBr byproduct without competing as a nucleophile.

-

With Phenols/Thiols: Williamson ether or thioether synthesis can be achieved by reacting the bromomethyl group with phenols or thiols, typically in the presence of a mild base like potassium carbonate (K₂CO₃) to deprotonate the nucleophile.

-

With Carboxylates: Formation of an ester linkage can be accomplished by reaction with a carboxylate salt.

Reactions at the 3-Carboxylic Acid Group

The carboxylic acid is a versatile handle for forming stable amide or ester bonds, which are fundamental linkages in medicinal chemistry.

-

Amide Coupling: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are employed to activate the carboxylic acid, facilitating its reaction with a primary or secondary amine to form a stable amide bond. This is a cornerstone of drug design, allowing the isoxazole core to be linked to other pharmacophores or solubilizing groups.

-

Esterification: Fischer esterification (reacting with an alcohol under acidic catalysis) or reaction with an alkyl halide in the presence of a base can be used to form esters, which can act as prodrugs or modulate the compound's pharmacokinetic properties.

The logical flow for creating a diverse library involves leveraging these orthogonal reactivities. For example, one could first perform an S_N2 reaction at the bromomethyl position and then, after purification, perform an amide coupling at the carboxylic acid.

Caption: Orthogonal derivatization strategies for the core scaffold.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 5-(bromomethyl)isoxazole-3-benzoic acid derivatives requires experimental generation, we can extrapolate guiding principles from broader isoxazole literature to inform rational drug design.[10][11]

-

Substituents on the C5-Linker: The nature of the group attached via the methylene bridge is critical.

-

Aromatic Rings: Introducing aryl or heteroaryl groups can lead to beneficial π-stacking or hydrophobic interactions in a target's binding pocket. Substitution on these rings with electron-withdrawing groups (e.g., halogens) or hydrogen-bond donors/acceptors can fine-tune binding affinity.[10]

-

Flexibility and Conformation: The length and rigidity of the linker attached to the C5-methylene can influence how the molecule presents its key pharmacophoric features to the target protein.

-

-

Substituents on the C3-Amide/Ester:

-

Vectorial Exploration: The amide bond provides a vector to position substituents in different regions of a binding site. Attaching bulky hydrophobic groups or polar, hydrogen-bonding moieties can probe for new interactions.

-

Solubility and PK: The choice of amine or alcohol used for derivatization can dramatically impact the molecule's solubility, cell permeability, and metabolic stability. For instance, incorporating basic amines can improve aqueous solubility at physiological pH.

-

| Modification Position | Structural Change | Potential Impact on Activity/Properties | Rationale/Causality |

| C5-Methylene Linker | Addition of a para-chlorophenyl group | Increased potency | Halogen may form a halogen bond with the protein backbone or occupy a hydrophobic pocket.[10] |

| C5-Methylene Linker | Introduction of a basic amine (e.g., piperidine) | Improved aqueous solubility, potential for salt formation | The ionizable nitrogen can be protonated at physiological pH, increasing polarity. |

| C3-Carboxamide | Amide formation with a bulky hydrophobic group | Increased potency, potential for reduced solubility | Favorable interactions within a large, nonpolar binding site. |

| C3-Carboxamide | Amide formation with a polar group (e.g., morpholine) | Increased solubility, potential for new H-bonds | The morpholine oxygen can act as a hydrogen bond acceptor, improving interactions with aqueous environments. |

Applications and Biological Potential

Derivatives of the isoxazole core are known to possess a wide spectrum of biological activities.[1][5][6] By using the 5-(bromomethyl)isoxazole-3-benzoic acid scaffold, researchers can rationally design compounds targeting various diseases.

-

Anticancer: Many isoxazole-containing molecules exhibit potent cytotoxic effects.[5][6] The dual handles of our scaffold allow for the attachment of moieties known to interact with cancer targets like kinases or tubulin.

-

Anti-inflammatory: Isoxazole derivatives have been investigated as inhibitors of inflammatory pathways.[4][7] The carboxylic acid can mimic the functionality of acidic groups in known NSAIDs, while the C5 position can be used to optimize target engagement.

-

Antibacterial: The isoxazole ring is present in some antibacterial agents. The scaffold can be used to generate novel compounds to combat drug-resistant bacteria by exploring unique chemical space.[4]

Detailed Experimental Protocols

The following protocols are representative and should be adapted based on the specific substrate and scale. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 6.1: Synthesis of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate

This protocol is a self-validating system. The successful formation of the intermediate alcohol can be confirmed by NMR (disappearance of the alkyne proton, appearance of a hydroxymethyl singlet). The subsequent bromination is confirmed by the downfield shift of this singlet and mass spectrometry.

Materials:

-

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.0 eq)

-

Carbon tetrabromide (CBr₄) (1.5 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Dissolve ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triphenylphosphine to the solution and stir until dissolved.

-

Add carbon tetrabromide portion-wise, ensuring the internal temperature does not rise significantly.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (staining with potassium permanganate).

-

Self-Validation Checkpoint 1: Upon consumption of the starting material (as indicated by TLC), quench the reaction by adding saturated NaHCO₃ solution.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

-

Self-Validation Checkpoint 2: Combine fractions containing the pure product and confirm its identity via ¹H NMR (expect a singlet for the -CH₂Br protons around δ 4.6-4.8 ppm) and LC-MS to verify the correct mass with the characteristic bromine isotope pattern.

Protocol 6.2: Derivatization via Amide Coupling (General Procedure)

Materials:

-

5-(Bromomethyl)isoxazole-3-carboxylic acid derivative (1.0 eq)

-

Amine (R-NH₂) (1.1 eq)

-

HATU (1.1 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

In a dry flask under nitrogen, dissolve the carboxylic acid derivative in anhydrous DMF.

-

Add the amine, followed by DIPEA.

-

Add HATU in one portion and stir the reaction mixture at room temperature.

-

Monitor the reaction by LC-MS. The reaction is typically complete within 1-3 hours.

-

Self-Validation Checkpoint: The disappearance of the carboxylic acid starting material and the appearance of a new peak corresponding to the mass of the desired amide product confirms reaction completion.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify the crude product by chromatography or recrystallization as needed. Final product identity should be confirmed by NMR and high-resolution mass spectrometry.

Conclusion and Future Perspectives

The 5-(bromomethyl)isoxazole-3-benzoic acid scaffold is a high-potential platform for medicinal chemistry and drug discovery. Its synthetic tractability and the presence of two orthogonal handles for derivatization allow for the rapid and systematic generation of novel chemical entities. By applying the principles of rational drug design and leveraging the known biological potential of the isoxazole core, researchers can utilize this scaffold to develop next-generation therapeutics. Future work will likely involve the application of this building block in combinatorial chemistry, diversity-oriented synthesis, and the development of targeted covalent inhibitors, further expanding its utility in the quest for new medicines.

References

- The recent progress of isoxazole in medicinal chemistry. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3bsoeoPO8w3zzQ-C7glDgEyZRjosQNQ39b97pCRzjlXRa4oWM7m30msih-HniJKGuuQ0baJZ1HJ-IEYfjDBTIh_oqbsanf9B0GUKeyEwmvZVyhvocSl5JH6stJHGHjOLF5RgGIfiwesMvE97iHcRePYqH9y-unaiguaxJRj3l6Me0tBpuJazjkvNBjAQWzcAqjzTx4ojgWQ05hhvASxZNIFWg964=]

- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3AsMXQXfsQFlhKJzwp0BwYDguXU4C_PxHhTq1qAO1JmcBy4mOYaafqZ4Ke93auExQs7F3gMWcfX6vw5MDQ7kojL32L0NaaywmnnNWbAbUN7jw0CUpQDkDDREz4O5Haj0EqjET]

- Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESq2Tc8CZmxs8622N1bH5Mtw1g9MmdvBJjhH29-g6JUaE93Dlru6GV6mNnlaO2Olv1gZXUi8F_r2D5hKY4GhOV-6wACIfAkXaXEP9miOUEKT7QTNnK_L14HSPFQP4PFsxY39Vkp39lfmQYunVPaQjeuxDltoiFM_-LvKQYY5xursPUcKfGeN-SNe7iIyNdVsMtG5kEoRyDuz-sCmfwrQMd52-z0W_VsdcSLhhpJJs=]

- Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVGpepGp751UKmdZSy0qUxDJpF6Iht2lBTmMCn0SDWMhb_hHnVoaqDCb4Vedd8mauzs82Hgget8bj33vTTkmeM-isWgV0Tw7yoNJZqHn7v6WwoW5QByZpgwcpVzfWwzStYuQLiqJCzF3tmGeM=]

- The recent progress of isoxazole in medicinal chemistry. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT9gvBPx1T3zgFdfLRUa19c7Tq7205ftiCGB1NhuZ3lqeBeYQnAebX_To4CmKFdRLnQ_e1QGHwThIVFp23h315ZiS5jmI65mGm0skArKjnKcPXkVk7UDz-LmRa51jeawFkbK-Q]

- Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWFRYoYpp8KuBwY2CNjhLtF1fwe-TRiB7jZReNPWehTWEdOOrBBub1PPnOb1DrYK45iepsDWJCxCNkYfZ1jVnsWusONMI9HqkO19ZykZb0sO0s8xg-E2Q3f_nC4ojnCdy1Ey5l]

- Synthesis of 5-Bromomethylisoxazoles and Their Reactions with Secondary Amines. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5eDfLPQ4p8Cm8qVtlkWiMvojVEwubm5Q_22So7aKjm7JrHXNF35XSKY17yR6E7kRn1KMSsQooti2Qd9dInslD9A7pc5rMOFcGLpWFlhaEJ2QtJPj26NgYixMCP9xX6xoh0xZZYJxKJ7bBZn-ybTnkyuEkE1jGa-QassQQ_P6DR6GWaMLeezwM_0yzFEm6YODZ9Q7oZHmvyQo53fnfFG8etsZqMVmFfuwmiEKQuzbbQKep5h_IL7-Y4S9GvqQ=]

- Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7XlreVoy9CRPER676EQeEFfO5utPtLr4VCl6-kIayjneNR-BLrqTnNVSK9E4wJ331ZkOlpUnEw8dUPge0ynLzlNZ3yWDNJu6R-BIrc4b5ICBchw83A3kJHXtzBsYia1lfhQA=]

- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVQvC9XQ2shAqvFsg8TXj_ctyH6xW6CkgYQenIKBQ0E1kdqPYElZtsIzvS3sBWtU6UiQYGImD_64vNKyKx9IgumdvhiIOAOp3pvAaPElMKTr3gCOAOmJ68JCDibmSbEeI6IA==]

- Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Publication. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwXBDcqy7E3w0x1xqLyl--dPWR2eI4wUbwumeS4y5VVcTwXvRy9mzYVYhZPjTNZU7UzyH4W_dBHNKBqCtUdkqLV7L1k3TmVhPsCMj49T7usg3toFlr2PoPA_cJT-a3sY4gAi2lwX9tNKukcouYE27qup8VgVUs4aQ=]

- Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH93jiXfqsgN6uL-Gm4X1ZTIszbTZntroKD7ExPsTu-QKP4ygCuGS-ht0d44AMUdjGSv2Gh_YJk5aku1JgKMjseOJ_sGB6OIlpwLwM38D3YRbcIEkAvGwLeE7GlyhJGZREeLiXVEIc0TNIGMQaLCqTsOJdGokbM2OJmJrIgWZ08zJJDQcvmul6tbAhawipwf8UpETYetpS4ORAqSdZf2OFDmK0=]

- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDYYT8qqeINvbWfe6TDAK60njJXgEe2_K-Ho3FsRtpHf3UiHbWImw5DXBVnP41Q-4YUrzgRGhXApf7dUJyVKG6Nw9z95RD3WRK1Hm2kFWBgkbT2Vz3u1UwaSN0TsouoaP7ja7Y12KTGHdrkWM=]

- Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_ZlxnjNEm8fzIeIFdS2767u7RX1lOkvUe_zKRtEiMTjBE-24PeZrA--Og6KbdMqyrW_sfrkkb3MqPFGEPDKC_k1lTdMzN3bTTXjlWmD7rOAftK717KKaKG27GpgF3RfXGVuHc]

- Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrMa80EPPtGaRcn5CgKVR5tK4xYIbotOD8OwIMCmgCA_grLD0kHAX3C5hUxDdxjMkK6CMS49j4_dTmb5hISjU7behU-fr3k8LoeGaxv5guQRq2Ihn1CZeFqLNQqaGSpyjBpCw=]

- A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUOJoD8VHJIhylD_M1O5Z8hDPYs1zPJ8C0VwDXkGSe-CkwZF943gsX1L_o7pwiuSre0CX2sP6uJbvMEoV7nHEWYpsuwW2sDRO8jGcsTw5RdCq-Ql2_4cYw0C9VT0h45DzMs9OU1rlWQDOP3u8-usQ2zLVwgsp0mfo=]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpca.org [ijpca.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Novel Isoxazole Building Blocks for Fragment-Based Drug Design

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel lead compounds, particularly for challenging biological targets.[1][2] This approach hinges on the identification of low-molecular-weight fragments that bind with high ligand efficiency, serving as starting points for optimization into potent drug candidates.[2][3] Within the vast chemical space available for fragment library design, the isoxazole scaffold has emerged as a privileged structure. This guide provides an in-depth exploration of the strategic use of novel isoxazole building blocks in FBDD, from synthetic rationale and screening methodologies to structure-guided lead optimization. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key workflows to empower researchers in this dynamic field.

The Strategic Advantage of the Isoxazole Scaffold in FBDD

The five-membered isoxazole ring, an aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is not merely another building block; its distinct physicochemical properties make it exceptionally well-suited for the principles of FBDD.[4][5][6]

-

Structural Rigidity and Vectorial Projection: The planar, aromatic nature of the isoxazole ring provides a rigid scaffold. This conformational constraint reduces the entropic penalty upon binding and presents substituents in well-defined vectors, facilitating predictable interactions with protein targets. This is a cornerstone of structure-guided design, allowing for more rational fragment evolution.

-

Modulation of Physicochemical Properties: The isoxazole core is a masterful modulator of properties critical for drug development. It can enhance metabolic stability, improve solubility, and fine-tune lipophilicity.[7] Its ability to act as a bioisostere for other functional groups, such as amides and esters, allows for the strategic replacement of metabolically labile moieties, thereby improving the pharmacokinetic profile of a lead compound.[7][8][9]

-

Versatile Interaction Profile: The isoxazole ring is a rich hub of intermolecular interactions. The nitrogen atom can act as a hydrogen bond acceptor, while the ring's π-system can engage in π-π stacking. The oxygen atom influences the electronic distribution, creating a dipole moment that can participate in favorable electrostatic interactions within a protein binding pocket.[4][10]

-

Proven Pharmacological Relevance: The isoxazole moiety is present in numerous FDA-approved drugs, validating its safety and utility as a pharmacophore.[5][10][11] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[6][12][13][14] This established track record provides a strong foundation of confidence when incorporating isoxazole fragments into drug discovery campaigns.

The FBDD Workflow: An Integrated Approach

The FBDD process is a systematic, structure-driven cycle that contrasts with the brute-force nature of traditional high-throughput screening (HTS).[3] It prioritizes the quality of binding over initial potency, leading to lead compounds with superior physicochemical properties.[15]

Caption: The iterative workflow of Fragment-Based Drug Design (FBDD).

Synthesis of Novel Isoxazole Building Blocks

The power of FBDD is amplified by a diverse and well-curated fragment library. Recent advances in synthetic chemistry have enabled the efficient creation of a wide array of isoxazole derivatives suitable for fragment screening.[6][12][13] A cornerstone of isoxazole synthesis is the 1,3-dipolar cycloaddition reaction.[16][17]

Caption: Generalized 1,3-dipolar cycloaddition for isoxazole synthesis.

Experimental Protocol: Ultrasound-Assisted Synthesis of a 3,5-Disubstituted Isoxazole Library

This protocol leverages the efficiency of ultrasound irradiation to accelerate reaction times and improve yields, a green chemistry approach suitable for library synthesis.[18]

Rationale: The use of ultrasound provides acoustic cavitation, creating localized high-pressure and high-temperature zones that dramatically increase reaction rates. This avoids the need for bulk heating, often leading to cleaner reactions and simpler purification. The one-pot, multi-component nature of this reaction is ideal for generating chemical diversity efficiently.[18]

Materials:

-

Substituted aromatic aldehyde (1.0 mmol)

-

Hydroxylamine hydrochloride (1.2 mmol)

-

Substituted alkyne (1.1 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Ethanol (10 mL)

-

Ultrasonic bath/processor (40 kHz)

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and K₂CO₃ (2.0 mmol) in ethanol (10 mL).

-

Oxime Formation: Place the flask in the ultrasonic bath and irradiate for 10-15 minutes at room temperature. Monitor the conversion of the aldehyde to the corresponding aldoxime via Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the aldehyde spot and the appearance of a new, typically more polar, oxime spot confirms this step's completion.

-

Nitrile Oxide Generation: To the same flask, add the substituted alkyne (1.1 mmol).

-

Cycloaddition: Continue ultrasonic irradiation for 30-60 minutes. The in situ generated nitrile oxide from the oxime will undergo a 1,3-dipolar cycloaddition with the alkyne. Causality: K₂CO₃ acts as a base to facilitate both the oxime formation and the subsequent elimination to form the reactive nitrile oxide intermediate.

-

Workup: After the reaction is complete (as monitored by TLC), pour the mixture into 50 mL of cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Hit-to-Lead: Structure-Guided Optimization of Isoxazole Fragments

Once a weakly binding isoxazole fragment is identified and its binding mode is confirmed (ideally by X-ray crystallography or NMR), the hit-to-lead optimization phase begins.[2][15] The goal is to increase binding affinity and selectivity while maintaining drug-like properties.[1][19]

Key Optimization Strategies:

-

Fragment Growing: This involves adding chemical functionality to the fragment to occupy an adjacent sub-pocket of the binding site.[3][20] The vectorial nature of the isoxazole ring is a significant advantage here, allowing chemists to "grow" the fragment in a specific direction to pick up new, favorable interactions.

-

Fragment Linking: If two different isoxazole fragments (or an isoxazole and another fragment) bind in adjacent pockets, they can be connected with a chemical linker to create a single, higher-affinity molecule.[3][21]

-

Bioisosteric Replacement: In this strategy, a functional group on an existing lead or fragment is replaced with an isoxazole ring to improve properties.[22] This can enhance metabolic stability, alter solubility, or introduce new interaction points.[7][9]

Caption: Key strategies for optimizing isoxazole fragment hits.

The Role of Computational Chemistry

Modern FBDD is heavily reliant on computational methods to accelerate the optimization process.[23][24]

-

Virtual Screening: Computational docking can be used to screen virtual libraries of isoxazole fragments to prioritize those with a higher likelihood of binding.[20]

-

In Silico Optimization: Once a hit is identified, computational tools can suggest modifications for fragment growing or linking by analyzing the topology of the binding pocket.[23][25] This allows for the exploration of thousands of potential modifications virtually before committing to synthetic chemistry, saving significant time and resources.

Case Study: Vemurafenib (Zelboraf)

While not exclusively developed with an isoxazole, the discovery of Vemurafenib, a potent BRAF V600E inhibitor for melanoma, is a landmark success for the FBDD approach.[3] The principles demonstrated in its development are directly applicable to isoxazole-based projects. The initial fragment hits were weak binders, but structure-guided growth allowed for the systematic optimization of interactions within the ATP-binding site, ultimately leading to a highly potent and selective drug. This case underscores the power of starting with small, efficient fragments and iteratively building affinity through a deep understanding of the target structure.

Data Summary and Physicochemical Properties

When designing an isoxazole fragment library, it is crucial to adhere to the general principles of FBDD, often summarized by the "Rule of Three".[2]

| Property | "Rule of Three" Guideline | Rationale for FBDD |

| Molecular Weight (MW) | < 300 Da | Ensures fragments are small and simple, allowing for greater exploration of chemical space and more room for optimization.[1][2] |

| cLogP | ≤ 3 | Controls lipophilicity to ensure adequate aqueous solubility, which is critical for biophysical screening assays.[2] |

| Hydrogen Bond Donors | ≤ 3 | Prevents excessive polarity and complexity, keeping the fragment simple.[2] |

| Hydrogen Bond Acceptors | ≤ 3 | Prevents excessive polarity and complexity, keeping the fragment simple.[2] |

| Rotatable Bonds | ≤ 3 | Reduces conformational flexibility, minimizing the entropic cost of binding. |

Future Perspectives

The role of isoxazoles in FBDD continues to evolve. Future directions include the development of multi-targeted therapies and the integration of artificial intelligence and machine learning (AI/ML) to design more sophisticated fragment libraries and predict optimization pathways.[12][13] The synthesis of novel fused isoxazole systems offers access to new three-dimensional chemical space, providing unique scaffolds for tackling previously "undruggable" targets.[16] The combination of elegant synthetic chemistry, high-sensitivity biophysical techniques, and powerful computational tools ensures that isoxazole building blocks will remain at the forefront of innovative drug discovery.

References

- The Role of Isoxazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (n.d.). One Nucleus.

- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (n.d.). Bentham Science.

- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.

- Fragment-based drug discovery: A graphical review. (2025). Progress in Biophysics and Molecular Biology.

- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). Semantic Scholar.

- Fragment Based Drug Design and Field-Based Technology. (2018). Pharmacelera.

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Bentham Science.

- Fragment-Based Drug Design (FBDD). (n.d.). Deep Origin.

- Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. (1994). Journal of Medicinal Chemistry.

- What are fragment based drug design methods?. (2025). Quora.

- The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (n.d.). Unimore.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). RSC Publishing.

- Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. (n.d.). PubMed.

- Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by... (n.d.). RSC Publishing.

- Computational Approaches for Fragment Optimization. (n.d.). Bentham Science.

- Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. (2018). Frontiers in Chemistry.

- Approaches to Fragment-Based Drug Design. (n.d.). Hogeschool van Arnhem en Nijmegen.

- Computational Approaches in Fragment Based Drug Design. (n.d.). Longdom Publishing.

- A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews.

- Examples of isoxazole-containing drugs. (n.d.). ResearchGate.

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Medicinal Chemistry.

- a) Coupling of the isoxazole fragment to a model substrate,... (n.d.). ResearchGate.

- Functionalized Isoxazoles to Augment Your Building Block Collection. (2021). Life Chemicals.

- Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. (2023). bioRxiv.

- Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Molecules.

- A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (n.d.). MDPI.

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). Molecules.

Sources

- 1. onenucleus.com [onenucleus.com]

- 2. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]

- 4. nbinno.com [nbinno.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drughunter.com [drughunter.com]

- 8. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00777H [pubs.rsc.org]

- 11. lifechemicals.com [lifechemicals.com]

- 12. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 15. What are fragment based drug design methods? [synapse.patsnap.com]

- 16. Synthesis of Fused Isoxazoles: A Comprehensive Review | MDPI [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fragment-Based Drug Design (FBDD) - Computational Chemistry Glossary [deeporigin.com]

- 20. Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 22. iris.unimore.it [iris.unimore.it]

- 23. benthamscience.com [benthamscience.com]

- 24. longdom.org [longdom.org]

- 25. Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening | bioRxiv [biorxiv.org]

Methodological & Application

Application Note: Nucleophilic Substitution Protocols for 3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid

Executive Summary

This application note details optimized protocols for the functionalization of 3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid . This scaffold is a privileged intermediate in Fragment-Based Drug Discovery (FBDD), serving as a critical linker in the synthesis of BET bromodomain inhibitors, antimicrobial agents, and PROTACs.

The presence of both a highly reactive electrophile (5-bromomethyl group) and an ionizable nucleophile scavenger (3-benzoic acid moiety) presents a unique chemoselective challenge. This guide provides validated methodologies to execute

Strategic Analysis & Chemical Reactivity

The Electrophile: 5-Bromomethylisoxazole

The carbon-bromine bond at the C5 position of the isoxazole ring mimics the reactivity of a benzylic or allylic halide. The electron-deficient nature of the isoxazole heterocycle enhances the electrophilicity of the methylene group, making it highly susceptible to nucleophilic attack (

-

Reactivity: High (

Benzyl Bromide). -

Stability: Susceptible to hydrolysis in aqueous basic media at elevated temperatures.

-

Safety Warning: Like benzyl halides, this compound is a potent lachrymator and skin irritant. Handle only in a fume hood.

The Challenge: The Free Carboxylic Acid

Unlike neutral isoxazole building blocks, the benzoic acid tail (

-

Base Consumption: The first equivalent of any base used will be consumed to deprotonate the carboxylic acid (

). -

Solubility: The resulting carboxylate salt is often insoluble in non-polar solvents (DCM, Toluene), necessitating the use of polar aprotic solvents (DMF, DMSO, NMP).

Decision Matrix & Workflow

The following flowchart illustrates the decision logic for selecting the appropriate protocol based on the nucleophile type.

Figure 1: Strategic decision tree for nucleophilic substitution conditions based on nucleophile class.

Detailed Experimental Protocols

Method A: Amination (Synthesis of Secondary/Tertiary Amines)

Best for: Creating solubility-enhancing tails or linker attachment points.

Rationale: Amines are potent nucleophiles. However, the product will be an amino-acid zwitterion. We use mild inorganic bases to scavenge the HBr generated and neutralize the benzoic acid.

Reagents:

-

Substrate: 3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid (1.0 equiv)

-

Nucleophile: Amine (

or -

Base: Potassium Carbonate (

), anhydrous (2.5 equiv) -

Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)

Protocol:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equiv of the bromomethyl substrate in DMF (concentration ~0.2 M).

-

Deprotonation: Add 2.5 equiv of powdered anhydrous

. Stir at room temperature for 15 minutes. Note: The solution may become cloudy as the potassium benzoate salt forms. -

Addition: Add 1.2 equiv of the amine.

-

Critical Step: If using a volatile amine, add it as a solution in DMF. If using a primary amine, use a larger excess (2-3 equiv) or add the amine slowly to prevent bis-alkylation.

-

-

Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Acidic mode).

-

Target Mass: Look for

of the amino-acid product.

-

-

Workup (Isoelectric Precipitation):

-

Dilute the reaction mixture with water (5x volume). The mixture will be basic (pH > 10).

-

Carefully acidify with 1M HCl to pH ~4–5 (the approximate isoelectric point of the amino acid).

-

If the product is solid, it will precipitate. Filter and wash with water and

. -

If no precipitate forms (product is too polar), extract with n-Butanol or purify directly via preparative HPLC (C18 column).

-

Method B: Etherification (Phenols and Alcohols)

Best for: Fragment linking or PROTAC synthesis.

Rationale: Phenols are weaker nucleophiles than amines and require phenoxide formation. Cesium carbonate is preferred due to the "Cesium Effect," which enhances solubility and nucleophilicity in polar aprotic solvents.

Reagents:

-

Substrate: 1.0 equiv

-

Nucleophile: Phenol derivative (1.1 equiv)

-

Base: Cesium Carbonate (

) (2.5 equiv) -

Solvent: Acetone (if solubility permits) or DMF.

Protocol:

-

Dissolve the phenol (1.1 equiv) and

(2.5 equiv) in DMF. Stir for 30 minutes to generate the phenoxide and neutralize the benzoic acid substrate (added next). -

Add the bromomethyl substrate (1.0 equiv).

-

Heat to 50–60°C for 3–6 hours.

-

Workup:

-

Pour into 1M HCl (excess) to protonate the benzoic acid.

-

Extract with EtOAc (x3).

-

Wash organics with Brine, dry over

, and concentrate. -

Purify via flash chromatography (DCM/MeOH gradient).

-

Method C: Azidation (Click Chemistry Precursor)

Best for: Generating the azide for subsequent CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

Protocol:

-

Dissolve substrate in DMF.

-

Add

(1.5 equiv). Note: No extra base is strictly required if the acid proton is tolerated, but adding 1.0 eq of -

Stir at room temperature for 2 hours. (Reaction is usually very fast).

-

Safety: Do not concentrate azide solutions to dryness if low molecular weight. Extract into EtOAc, wash with water, and use the solution directly in the Click reaction if possible.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Poor solubility of the benzoate salt. | Switch solvent to DMSO or NMP. Increase temperature to 40°C. |

| Hydrolysis (OH product) | Wet solvent or hygroscopic base. | Use anhydrous DMF (stored over molecular sieves). Ensure |

| Bis-Alkylation | Primary amine nucleophile is too reactive. | Use 3-5 equivalents of amine. Add the bromide to the amine solution. |

| Emulsion during Workup | Amphoteric nature of the product. | Avoid basic extraction. Keep aqueous phase at pH ~4 during extraction. Use n-Butanol/DCM (1:4) for extraction. |

Pro-Tip: The Methyl Ester Alternative

If the free acid proves too difficult to handle (solubility issues or zwitterionic purification challenges), convert the starting material to the Methyl Ester first using

-

Perform the substitution on the ester (Standard conditions:

, MeCN, Reflux). -

Purify the neutral ester by standard silica chromatography (Hexane/EtOAc).

-

Hydrolyze the ester back to the acid using

(mild conditions, room temp) in the final step.

Pathway Visualization

The following diagram outlines the mechanistic pathway and potential side reactions.

Figure 2: Reaction pathway showing the requisite deprotonation step and competitive hydrolysis.

References

-

Enamine. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (General isoxazole reactivity and bromomethyl substitution precedents).[1]

-

Bhanu, P. A., et al. (2020). Facile synthesis and docking studies of 7-hydroxyflavanone isoxazoles... (Protocol for 5-bromomethyl-3-phenylisoxazole synthesis and substitution).

-

Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands.[2] (J. Med. Chem. paper detailing isoxazole-benzoic acid handling and LiOH hydrolysis protocols).

-

Sigma-Aldrich. Product Specification: 5-(Bromomethyl)-3-phenylisoxazole. (Safety and physical property data).

Sources

Application Note: Solubility Profiling and Stability Protocols for 3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid

Executive Summary

This guide details the solubility characteristics and handling protocols for 3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid (CAS: 1199773-62-0).[1] While this compound exhibits high solubility in polar aprotic solvents like DMSO and DMF, its bromomethyl moiety introduces significant chemical instability risks—specifically susceptibility to nucleophilic attack and Kornblum oxidation.

This document provides researchers with a validated workflow to solubilize this intermediate without compromising its structural integrity.

Chemical Context & Physicochemical Analysis[1][2][3][4][5][6][7][8][9]

To understand the solubility behavior, we must analyze the competing functional groups within the molecule.

| Feature | Moiety | Physicochemical Impact |

| Solubilizing Core | Benzoic Acid | Provides H-bond donors/acceptors; High affinity for polar solvents.[1] |

| Polar Scaffold | Isoxazole Ring | Heterocyclic aromatic; enhances polarity and solubility in DMSO/DMF.[1] |

| Reactive Center | 5-Bromomethyl | CRITICAL: Electrophilic alkyl halide.[1] Prone to |

Solubility Prediction: Based on the structural pharmacophore (Benzoic acid + Isoxazole), the thermodynamic solubility in DMSO and DMF is predicted to be >50 mg/mL at 25°C. However, kinetic stability limits the practical storage time of these solutions.

Stability Hazards in DMSO & DMF

Expert Insight: The primary failure mode for this compound is not insolubility, but degradation during storage .

The Kornblum Oxidation Risk

Dimethyl sulfoxide (DMSO) is not chemically inert toward alkyl halides. At elevated temperatures or upon prolonged storage, the oxygen in DMSO can nucleophilically attack the bromomethyl group, displacing the bromide and eventually oxidizing the compound to an aldehyde (Kornblum Oxidation).

-

Mechanism:

[1] -

Impact: Loss of the reactive bromide handle, rendering the compound useless for subsequent alkylation reactions.

Solvolysis in DMF

While DMF is more stable than DMSO regarding oxidation, it can still facilitate hydrolysis if trace water is present. The bromide is a good leaving group, and moisture in hygroscopic DMF will rapidly convert the bromomethyl group to a hydroxymethyl group (

Protocol: Solubility Determination & Stock Preparation

Objective: Prepare a stable 20 mM stock solution for biological assays or synthetic coupling.

Reagents & Equipment[3]

-

Compound: 3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid (Solid).[1][2]

-

Solvent: Anhydrous DMSO (Grade:

99.9%, stored over molecular sieves) or Anhydrous DMF. -

Vessels: Amber glass vials (to prevent photolytic degradation of the bromide).

-

Filtration: 0.22

PTFE syringe filter.

Workflow Diagram

Caption: Step-by-step workflow for preparing stable stock solutions, emphasizing QC checks for degradation.

Step-by-Step Procedure

-

Weighing: Weigh approximately 5.6 mg of the compound into a pre-cleaned amber glass vial.

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO or DMF .

-

Dissolution: Vortex gently for 30-60 seconds.

-

Warning: Avoid prolonged sonication.[1] Sonication generates local heat which accelerates the reaction between DMSO and the alkyl bromide.

-

-

Visual Inspection: The solution should be clear and colorless to pale yellow. If particles remain, add solvent in 100

increments. -

Filtration (Optional but Recommended): If used for biological assays, filter through a 0.22

PTFE filter to ensure sterility and remove micro-precipitates. -

Quality Control (LC-MS):

-

Inject a sample immediately onto LC-MS.[1]

-

Target Mass:

(Bromine isotope pattern 1:1). -

Impurity Watch: Look for mass 218 (

, hydrolysis product) or mass 216 (Aldehyde, oxidation product).

-

Solvent Selection Guide

Use this logic to choose between DMSO and DMF based on your downstream application.

Caption: Decision matrix for solvent selection based on downstream experimental requirements.

Storage and Handling Recommendations

-

Temperature: Store stock solutions at -80°C . At -20°C, DMSO is solid, but freeze-thaw cycles promote degradation.[1]

-

Container: Use polypropylene or amber glass .[1] Avoid polystyrene.[1]

-

Freeze-Thaw: Limit to 1 cycle . It is highly recommended to aliquot the stock solution into single-use volumes (e.g., 50

) immediately after preparation.[1] -

Inert Atmosphere: If possible, purge the headspace of the vial with Argon or Nitrogen to reduce moisture uptake (DMSO is hygroscopic).

References

-

Compound Data: "3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid."[1][2][3] PubChem, National Library of Medicine. [Link]

-

Solvent Reactivity: Kornblum, N., et al. "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes." Journal of the American Chemical Society, vol. 79, no. 24, 1957, pp. 6562. [Link]

-

DMSO Stability: Balakin, K. V., et al. "Stability of compounds in DMSO: The good, the bad, and the ugly." Drug Discovery Today, 2006. [Link]

-

General Protocol: "Solubility Determination Protocols." Nature Protocols, Exchange. [Link]

Sources

Preparation of isoxazole-based enzyme inhibitors

Application Notes & Protocols

Topic: Preparation of Isoxazole-Based Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Scaffold as a Privileged Structure in Enzyme Inhibition

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in a variety of non-covalent interactions have made it a cornerstone in the design of potent and selective enzyme inhibitors. From anti-inflammatory agents to targeted cancer therapies, isoxazole-based molecules have demonstrated significant therapeutic potential by effectively modulating the activity of key enzymes.

This guide provides a comprehensive overview of the preparation of isoxazole-based enzyme inhibitors, from fundamental synthetic strategies to detailed, actionable protocols. We will explore the rationale behind the selection of the isoxazole scaffold, delve into its synthesis, and provide methods for its characterization and evaluation as an enzyme inhibitor.

Part 1: The Strategic Advantage of the Isoxazole Moiety in Drug Design

Physicochemical Properties and Bioisosteric Relevance

The isoxazole ring is often employed as a bioisostere for other functional groups, such as amide or ester moieties. This substitution can lead to improved pharmacokinetic properties, including enhanced metabolic stability and oral bioavailability. The nitrogen and oxygen atoms of the isoxazole ring are capable of acting as hydrogen bond acceptors, while the C-H bonds can participate in weaker hydrogen bonding interactions. This versatile bonding capacity allows for high-affinity interactions with enzyme active sites.

Mechanisms of Enzyme Inhibition by Isoxazole-Containing Compounds

Isoxazole-based inhibitors can modulate enzyme activity through various mechanisms:

-

Competitive Inhibition: The inhibitor directly competes with the endogenous substrate for binding to the enzyme's active site. The isoxazole moiety can mimic the transition state of the substrate or occupy a key binding pocket.

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency, irrespective of substrate binding.

-

Covalent Inhibition: In some cases, the isoxazole ring can be designed to be chemically reactive, forming a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inhibition.

Part 2: Core Synthetic Strategies for the Isoxazole Ring

The construction of the isoxazole core is a well-established area of organic synthesis, with several reliable methods at the disposal of medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

The 1,3-Dipolar Cycloaddition: A Cornerstone of Isoxazole Synthesis

The most common and versatile method for synthesizing isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This reaction, often referred to as the Huisgen cycloaddition, allows for the convergent assembly of the isoxazole ring with a high degree of control over the substitution pattern.

The nitrile oxide is typically generated in situ from a stable precursor, such as an aldoxime or a primary nitro compound, to circumvent its inherent instability.[1] The general mechanism involves the concerted reaction of the nitrile oxide (the 1,3-dipole) with the alkyne (the dipolarophile) to form the isoxazole ring.[2] This method is highly efficient and offers a broad scope for introducing diverse substituents onto the isoxazole core.[3][4][5]

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Part 3: Detailed Protocols for the Synthesis of Isoxazole-Based Enzyme Inhibitors

The following protocols provide step-by-step instructions for the synthesis of isoxazole-containing molecules that have been reported as inhibitors of therapeutically relevant enzymes.

Protocol 1: Synthesis of a Valdecoxib Analogue (COX-2 Inhibitor)

Valdecoxib is a well-known non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This protocol describes the synthesis of a key isoxazole intermediate.

Objective: To synthesize 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a core scaffold of the COX-2 inhibitor Valdecoxib.

Reaction Scheme:

Caption: Synthetic pathway for a Valdecoxib analogue.

Materials and Reagents:

-

4-Acetylbenzenesulfonamide

-

Ethyl benzoate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Glacial acetic acid (AcOH)

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

Step 1: Synthesis of 1-(4-sulfamoylphenyl)-3-phenylpropane-1,3-dione

-

To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, add 4-acetylbenzenesulfonamide (1.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add ethyl benzoate (1.1 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with dilute HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the β-diketone intermediate.

Step 2: Synthesis of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide

-

Dissolve the β-diketone intermediate (1.0 eq) in glacial acetic acid.

-

Add hydroxylamine hydrochloride (1.5 eq) to the solution.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired isoxazole.

Protocol 2: Synthesis of an Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Scaffold

IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a target for cancer immunotherapy. This protocol outlines the synthesis of a 3-aminoisoxazole derivative, a common scaffold for IDO1 inhibitors.

Objective: To synthesize a 5-substituted-3-aminoisoxazole via the reaction of a β-ketonitrile with hydroxylamine.

Reaction Scheme:

Caption: Synthesis of a 3-aminoisoxazole scaffold.

Materials and Reagents:

-

Substituted aryl β-ketonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

To a solution of the aryl β-ketonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the 3-amino-5-arylisoxazole.

Part 4: Characterization and Evaluation of Isoxazole-Based Inhibitors

Structural Verification

The identity and purity of the synthesized isoxazole derivatives should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

In Vitro Enzyme Inhibition Assays

The inhibitory activity of the synthesized compounds against the target enzyme should be determined using an appropriate in vitro assay. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify the potency of an inhibitor.

General Protocol for IC₅₀ Determination:

-

Prepare a stock solution of the isoxazole inhibitor in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor to obtain a range of concentrations.

-

In a microplate, add the enzyme, the appropriate substrate, and the inhibitor at various concentrations.

-

Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate the plate under optimal conditions for the enzyme (temperature, pH).

-

Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

Part 5: Data Interpretation and Structure-Activity Relationship (SAR)

The data obtained from the enzyme inhibition assays can be used to establish a structure-activity relationship (SAR). This involves correlating the structural modifications of the isoxazole scaffold with the observed changes in inhibitory potency.

Table 1: Example Data for a Series of Isoxazole-Based COX-2 Inhibitors

| Compound | R¹ | R² | COX-2 IC₅₀ (µM) |

| 1a | -CH₃ | -H | 0.5 |

| 1b | -CF₃ | -H | 0.1 |

| 1c | -CH₃ | -F | 0.3 |

| 1d | -CH₃ | -Cl | 0.2 |

The data in Table 1 suggests that electron-withdrawing groups at the R¹ and R² positions of the phenyl ring attached to the isoxazole core can enhance the inhibitory activity against COX-2. This information can guide the design of more potent inhibitors in subsequent optimization cycles.

Conclusion

The isoxazole scaffold represents a versatile and valuable platform for the design and synthesis of potent and selective enzyme inhibitors. The synthetic routes to isoxazole-containing molecules are well-established and amenable to the generation of diverse chemical libraries. By combining rational design, efficient synthesis, and robust biological evaluation, researchers can continue to exploit the unique properties of the isoxazole ring to develop novel therapeutics for a wide range of diseases.

References

-